What are the chemical properties of rac Mono(3,5,5-trimethylhexyl) Phthalate?
What are the chemical properties of rac Mono(3,5,5-trimethylhexyl) Phthalate?
This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mono(3,5,5-trimethylhexyl) Phthalate (MTHP). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who are working with or have an interest in this specific phthalate monoester. This document synthesizes available data to offer insights into its identification, handling, and analytical characterization.
Introduction: Understanding the Context of MTHP
rac-Mono(3,5,5-trimethylhexyl) Phthalate is a monoester of phthalic acid and a branched nine-carbon alcohol (3,5,5-trimethylhexanol). As a monoester, it is a primary metabolite of the corresponding diester, Di(3,5,5-trimethylhexyl) phthalate, a plasticizer used to impart flexibility to polymers. The presence of MTHP in biological and environmental samples is often an indicator of exposure to its parent phthalate. From a toxicological perspective, monoesters of phthalates are generally considered the more biologically active form compared to their parent diesters[1]. Notably, MTHP has been identified as having immuno-suppressive effects[2][3][4][5][6].
Chemical and Physical Properties
A precise understanding of the physicochemical properties of MTHP is fundamental for its handling, analysis, and the interpretation of its environmental and biological fate.
Identification and Structure
The chemical structure of rac-Mono(3,5,5-trimethylhexyl) Phthalate consists of a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with a 3,5,5-trimethylhexyl group. The term "rac" indicates that the compound is a racemic mixture of enantiomers at the chiral center of the alkyl chain.
Table 1: Chemical Identifiers for rac-Mono(3,5,5-trimethylhexyl) Phthalate
| Identifier | Value | Source(s) |
| Chemical Name | 2-(3,5,5-trimethylhexyloxycarbonyl)benzoic acid | [2] |
| Synonyms | Mono(3,5,5-trimethylhexyl) Phthalate, MTHP | [3][7] |
| CAS Number | 297182-83-3 | [3][4][7] |
| Molecular Formula | C₁₇H₂₄O₄ | [3][4][7] |
| Molecular Weight | 292.37 g/mol | [3][7] |
Diagram 1: Chemical Structure of rac-Mono(3,5,5-trimethylhexyl) Phthalate
Caption: Structure of rac-Mono(3,5,5-trimethylhexyl) Phthalate.
Physical Properties
Detailed experimental data on the physical properties of MTHP are not widely available in the public domain. However, based on the properties of similar phthalate monoesters, the following can be inferred:
Table 2: Physical Properties of rac-Mono(3,5,5-trimethylhexyl) Phthalate
| Property | Value/Description | Notes |
| Appearance | Likely a colorless to pale yellow viscous liquid or low melting solid. | Based on similar phthalate monoesters. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in water. | General property of phthalate esters[8]. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | Phthalate esters generally have high boiling points[1]. |
| Vapor Pressure | Expected to be low. | A common characteristic of phthalates[1]. |
Spectroscopic Data
Table 3: Expected Spectroscopic Data for rac-Mono(3,5,5-trimethylhexyl) Phthalate
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (phthalate ring), a triplet for the -OCH₂- group, multiple multiplets for the aliphatic chain protons, and singlets for the methyl groups. |
| ¹³C NMR | Carbonyl carbons (ester and carboxylic acid), aromatic carbons, and aliphatic carbons of the trimethylhexyl chain. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid and ester, C-O stretches, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (292.37). Common fragments would include the phthalic anhydride ion (m/z 149) and fragments from the loss of the alkyl chain. |
Reactivity and Stability
MTHP is expected to be stable under standard laboratory conditions. Recommended storage is refrigerated at +2°C to +8°C, protected from light[7]. As an ester, it can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield phthalic acid and 3,5,5-trimethylhexanol.
Environmentally, phthalates can undergo biodegradation. The degradation process typically involves the hydrolysis of the ester bond, followed by the breakdown of the aromatic ring[9].
Analytical Methodologies
The analysis of MTHP in various matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of phthalates[10][11].
Diagram 2: General Workflow for GC-MS Analysis of MTHP
Caption: GC-MS analytical workflow for MTHP.
Experimental Protocol: GC-MS Analysis
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Sample Preparation:
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Liquid Samples (e.g., water, urine): Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane, ethyl acetate) or use solid-phase extraction (SPE) for sample cleanup and concentration.
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Solid Samples (e.g., soil, consumer products): Use Soxhlet extraction or ultrasonic-assisted extraction with an appropriate solvent.
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-
Derivatization (Optional but Recommended): To improve chromatographic performance and reduce peak tailing, the carboxylic acid group of MTHP can be derivatized (e.g., silylation with BSTFA).
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GC-MS Conditions:
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Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for phthalate analysis.
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Injection: Splitless injection is typically used for trace analysis.
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Oven Program: A temperature gradient program is used to separate the analytes. For example, start at 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
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MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for MTHP (e.g., m/z 149, and the molecular ion of the derivatized compound).
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-
Quantification: Use an internal standard method with a deuterated analog of a similar phthalate for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an alternative technique that can be used for the analysis of MTHP, particularly in biological matrices, as it often requires less sample cleanup and no derivatization.
Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation:
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Dilute liquid samples with the mobile phase or perform a "dilute-and-shoot" approach.
-
Use protein precipitation for biological fluids like plasma or serum.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the deprotonated molecule [M-H]⁻.
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MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the precursor ion to one or more product ions.
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Toxicological Profile and Safety
Known Health Effects
The primary reported toxicological effect of rac-Mono(3,5,5-trimethylhexyl) Phthalate is its immuno-suppressive activity[2][3][4][5][6]. As a metabolite of a high molecular weight phthalate ester, it is part of a class of compounds that have been investigated for reproductive and developmental toxicity[1].
Safety and Handling
Based on available safety data sheets, MTHP should be handled with care.
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Hazards: May cause skin irritation. Harmful if swallowed[7].
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7].
Applications and Research Interest
rac-Mono(3,5,5-trimethylhexyl) Phthalate is primarily of interest as a biomarker of exposure to its parent phthalate diester. Its detection and quantification in human and environmental samples are crucial for risk assessment studies. It is also used as an analytical standard in environmental and toxicological research[7].
Conclusion
rac-Mono(3,5,5-trimethylhexyl) Phthalate is a significant metabolite of a commercial phthalate plasticizer. While detailed experimental data on its physicochemical properties are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on available information and established knowledge of similar compounds. The analytical methods outlined here provide a solid foundation for researchers to develop and validate their own assays for the detection and quantification of this compound. Further research into its toxicological profile is warranted to fully understand its potential impact on human health and the environment.
References
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Immunomart. (Rac)-Mono(3,5,5-trimethylhexyl) phthalate. [Link]
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Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]
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Food Packaging Forum. Unexpected SVHC phthalate metabolite found in humans, including children. [Link]
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PubChem. Bis(3,5,5-trimethylhexyl) phthalate. [Link]
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Act Malaria. (Rac)-Mono(3,5,5-trimethylhexyl) phthalate. [Link]
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Agilent Technologies. Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
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Adams, K., et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
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Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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Wang, J., et al. Phthalates biodegradation in the environment. [Link]
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